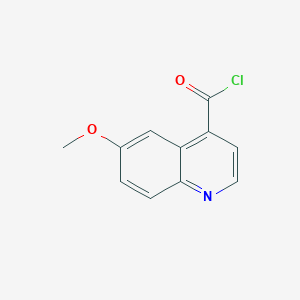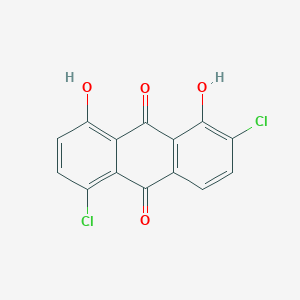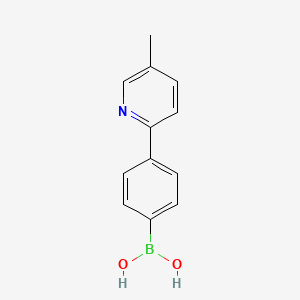![molecular formula C7H3Cl2N3O2 B13126123 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with two chlorine atoms at the 7 and 8 positions and a dione functionality at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the chlorination of pyrido[2,3-b]pyrazine derivatives. One common method includes the reaction of pyrido[2,3-b]pyrazine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The dione functionality can be reduced to form corresponding diols.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 7,8-diaminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.
Reduction: Formation of 7,8-dichloropyrido[2,3-b]pyrazine-2,3-diol.
Oxidation: Formation of 7,8-dichloropyrido[2,3-b]pyrazine-2,3-dicarboxylic acid.
科学研究应用
Chemistry
In chemistry, 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have been explored as potential treatments for cancer, bacterial infections, and inflammatory diseases due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in the production of polymers, coatings, and other materials with specialized properties.
作用机制
The mechanism of action of 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives may act as competitive inhibitors of enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
- 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
- 6,8-Dichloropyrido[2,3-b]pyrazine
- 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Uniqueness
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern and functional groups. The presence of chlorine atoms at the 7 and 8 positions, along with the dione functionality, provides distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in both synthetic and applied contexts.
属性
分子式 |
C7H3Cl2N3O2 |
|---|---|
分子量 |
232.02 g/mol |
IUPAC 名称 |
7,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-2-1-10-5-4(3(2)9)11-6(13)7(14)12-5/h1H,(H,11,13)(H,10,12,14) |
InChI 键 |
UOUKUQNWCKDDJN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C2C(=N1)NC(=O)C(=O)N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



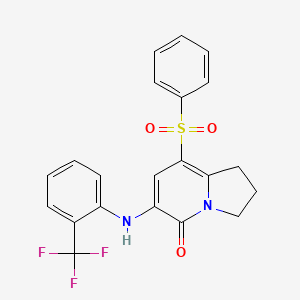


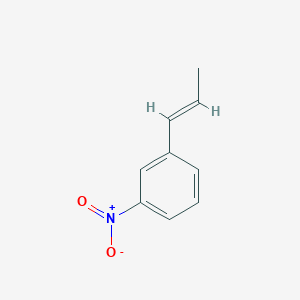
![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)

![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
